

Phenylmagnesium Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium benzene bromide*

Cat. No.: *B14068499*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Phenylmagnesium Bromide, a crucial Grignard reagent in organic synthesis. It covers its chemical identity, comprehensive safety data, and detailed experimental protocols for its application in common synthetic transformations.

Chemical Identification

Identifier	Value
Chemical Name	Phenylmagnesium Bromide
CAS Number	100-58-3[1][2][3][4][5][6]
Molecular Formula	C ₆ H ₅ BrMg[1][2][4]
Molar Mass	181.31 g/mol [3][5][7]
Synonyms	Bromophenylmagnesium, PMB, (Bromomagnesio)benzene[2][3]

Safety and Hazard Information

Phenylmagnesium bromide is a highly reactive and hazardous substance that requires strict safety protocols. It is typically supplied as a solution in solvents like diethyl ether or tetrahydrofuran (THF).[3][8] The following sections detail its hazard classifications and necessary precautions.

GHS Hazard Classification

Hazard Class	Category
Flammable Liquids	Category 2[9][10]
Skin Corrosion/Irritation	Category 1B[9][10]
Serious Eye Damage/Eye Irritation	Category 1[9][10]
Acute Oral Toxicity	Category 4[9][10]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory system, Central nervous system)[9]
Corrosive to Metals	Category 1[9]

GHS Pictograms and Signal Word

Pictograms:

Signal Word:Danger[3][9]

Hazard and Precautionary Statements

Type	Statement Code	Statement
Hazard	H225	Highly flammable liquid and vapor.[3][7][10]
	H314	Causes severe skin burns and eye damage.[3][7][10][11]
	H302	Harmful if swallowed.[6][10]
	H335	May cause respiratory irritation.[5][10]
	H336	May cause drowsiness or dizziness.[5][12]
	H351	Suspected of causing cancer.[5][10]
	EUH014	Reacts violently with water.[5]
	EUH019	May form explosive peroxides.[10][13]
Precautionary	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][12][14]
	P260	Do not breathe dust/fume/gas/mist/vapors/spray.[3][10][11]
	P280	Wear protective gloves/protective clothing/eye protection/face protection.[10][11]
	P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[10][11]

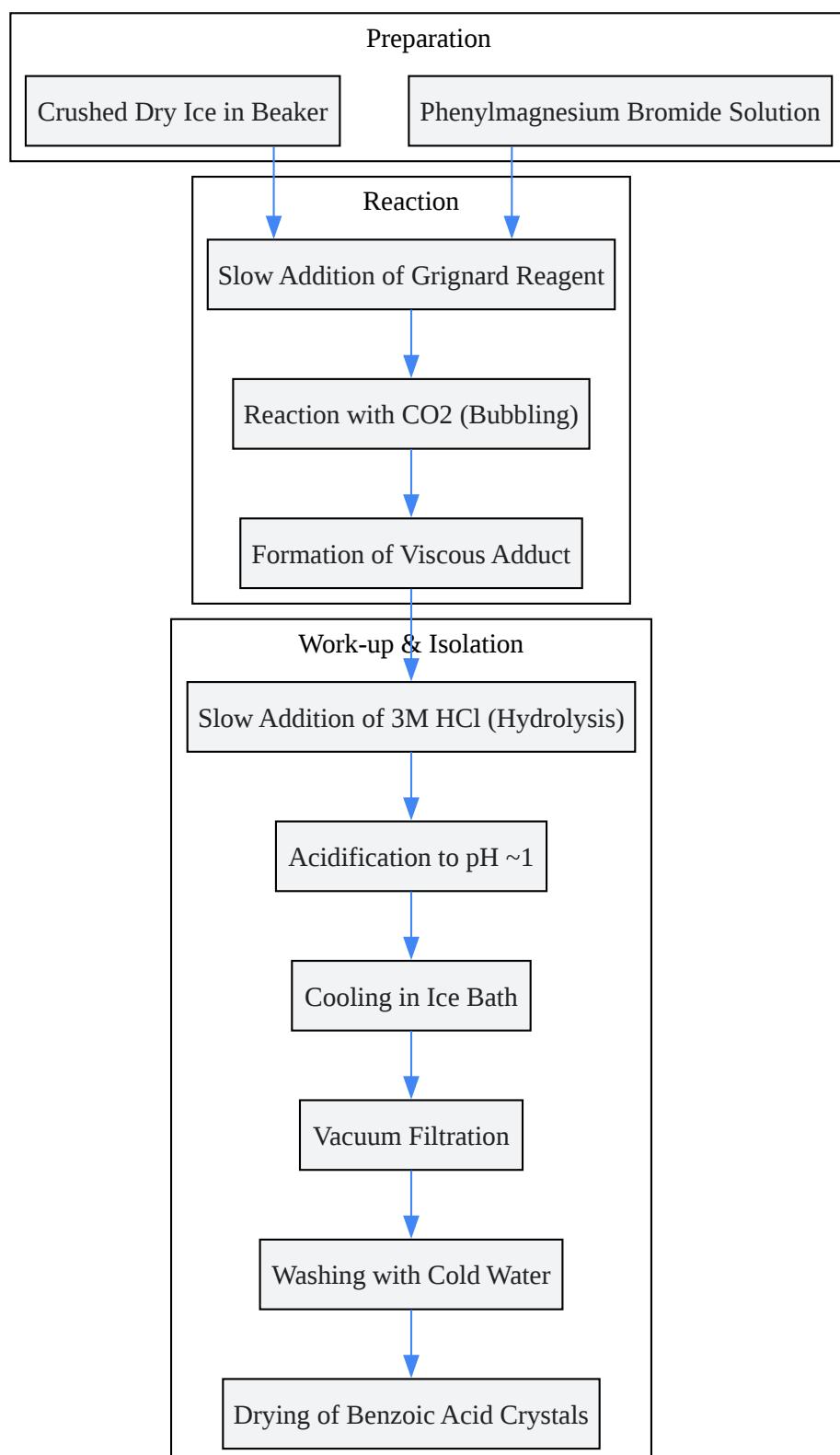
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. [10]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10] [11]
P403+P235	Store in a well-ventilated place. Keep cool. [3] [14]
P501	Dispose of contents/container to an approved waste disposal plant. [3] [6] [11]

Physical and Chemical Properties

Property	Value
Appearance	Colorless crystals; commercially available as a yellow to brown liquid solution. [1] [2] [3] [8]
Density	1.134 g/mL at 25 °C [1] [2] [4]
Melting Point	153-154 °C [1] [2]
Flash Point	-17 °C to -40 °F (solution in THF or ether) [1] [2] [13]
Water Solubility	Reacts violently. [1] [2] [8]
Stability	Air and moisture sensitive. [1] [2] May form explosive peroxides upon exposure to air. [8] [13]

Experimental Protocols

Phenylmagnesium bromide is a potent nucleophile and a strong base, making it a versatile reagent in organic synthesis.[\[3\]](#) All reactions must be conducted under anhydrous conditions


using dry glassware and solvents, as the Grignard reagent reacts readily with protic sources like water.[\[9\]](#)

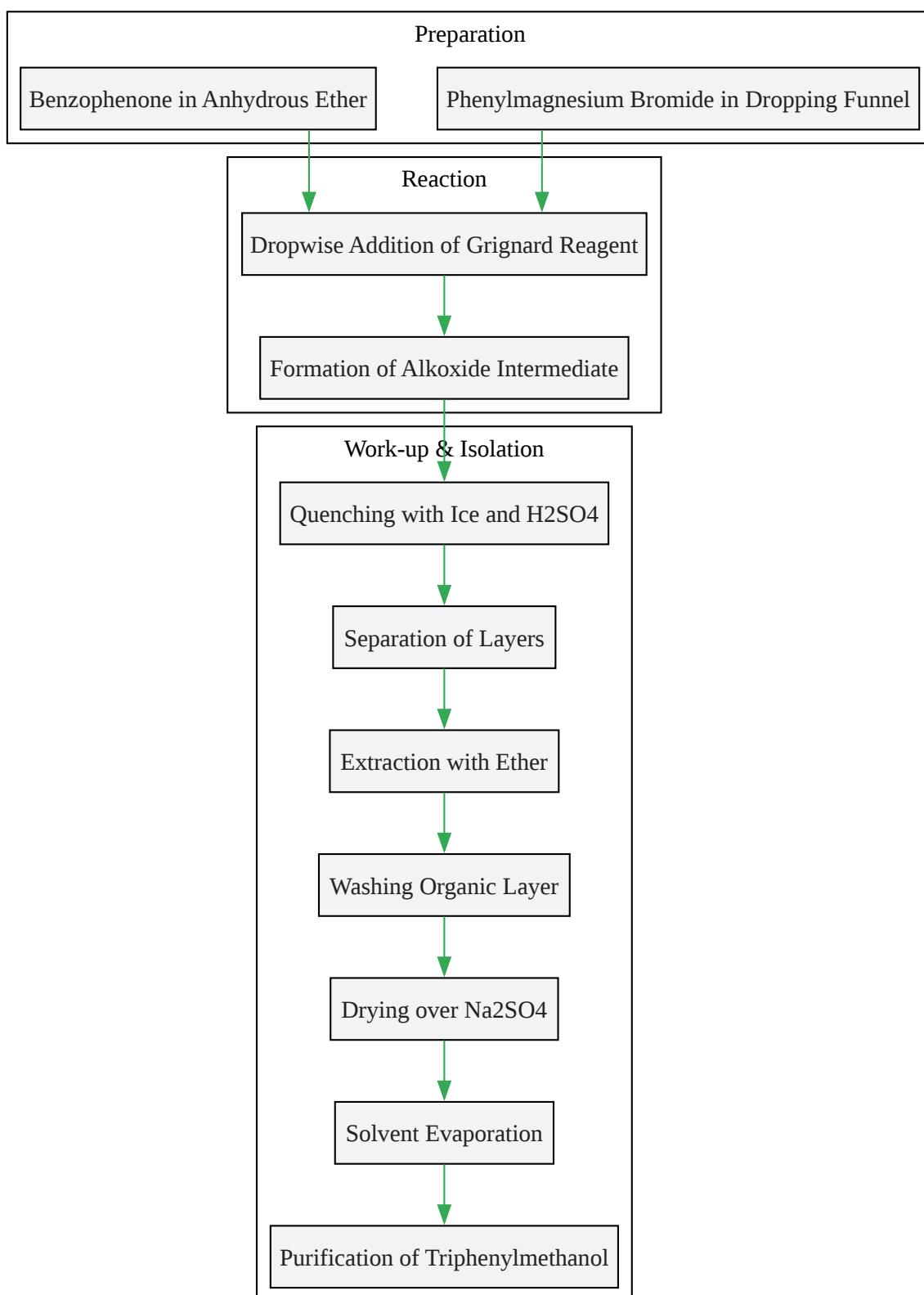
Synthesis of Benzoic Acid via Carbonation

This protocol outlines the reaction of phenylmagnesium bromide with carbon dioxide (dry ice) to produce benzoic acid.

Methodology:

- Reaction Setup: In a fume hood, place approximately 5-10 grams of crushed dry ice into a 250 mL beaker.[\[9\]](#)
- Grignard Addition: Slowly add about 15 mL of a 1 M phenylmagnesium bromide solution in THF to the beaker containing the dry ice. A vigorous reaction with bubbling will be observed as the Grignard reagent reacts with carbon dioxide.[\[9\]](#)
- Reaction Completion: Allow the beaker to stand at room temperature until all the dry ice has sublimed and the frozen mass has melted, resulting in a viscous, brownish glassy product.[\[9\]](#)
- Hydrolysis: Carefully hydrolyze the Grignard adduct by the slow addition of approximately 10 mL of 3 M HCl with stirring.[\[9\]](#)
- Acidification and Isolation: Ensure the solution is acidic (pH ~1) by checking with pH paper, adding more HCl if necessary. Cool the acidic mixture in an ice bath to precipitate the benzoic acid. Collect the solid product by vacuum filtration and wash with ice-cold water.[\[9\]](#)
- Drying: Dry the collected crystals in a drying oven.[\[9\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of benzoic acid.

Synthesis of Triphenylmethanol from an Ester

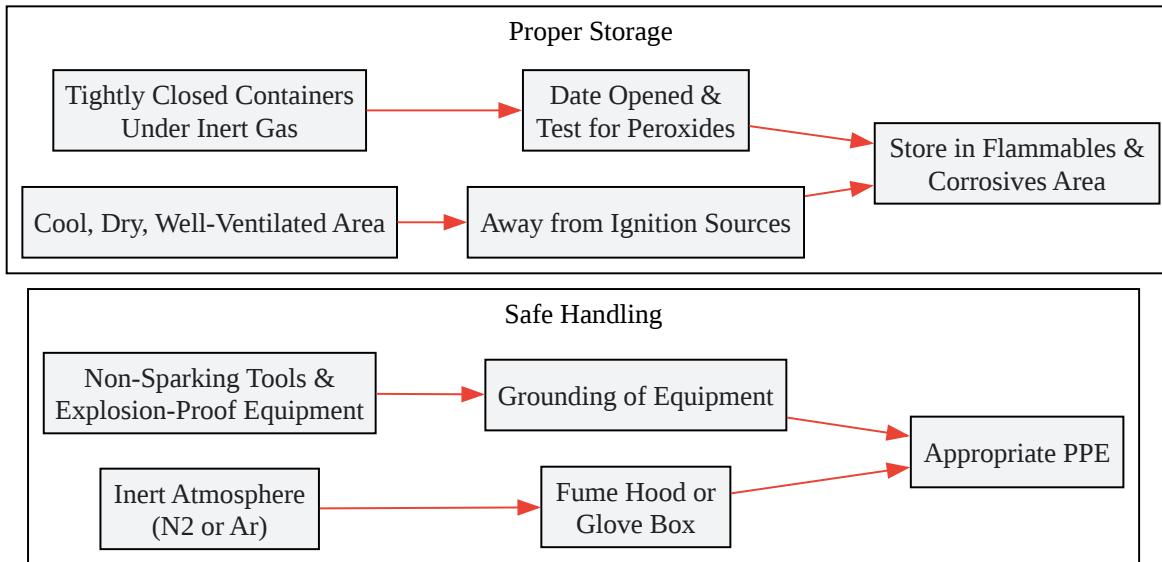
This protocol details the reaction of phenylmagnesium bromide with an ester, such as methyl benzoate or benzophenone, to form triphenylmethanol. Two equivalents of the Grignard reagent are required for the reaction with an ester.[\[1\]](#)[\[13\]](#)

Methodology:

- **Reactant Preparation:** Dissolve 2.00 g (~11.0 mmol) of benzophenone in 15 mL of anhydrous diethyl ether in a dry 100 mL round-bottom flask equipped with a stir bar.[\[9\]](#)
- **Apparatus Setup:** Assemble the reaction apparatus under a dry atmosphere, including a Claisen adapter, a condenser, and a dropping funnel containing approximately 15 mL of 1 M phenylmagnesium bromide solution in THF.[\[9\]](#)
- **Grignard Addition:** While stirring the benzophenone solution, add the phenylmagnesium bromide solution dropwise from the dropping funnel.[\[9\]](#)
- **Reaction Quenching:** After the addition is complete, carefully pour the reaction mixture into a flask containing a mixture of approximately 50 mL of ice and 50 mL of 10% sulfuric acid to quench the reaction and dissolve any unreacted magnesium.[\[1\]](#)
- **Extraction:** Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.[\[4\]](#)
- **Isolation and Purification:** Decant the dried solution and evaporate the solvent to obtain the crude product. The crude triphenylmethanol can be purified by recrystallization from a suitable solvent like 2-propanol or by trituration with petroleum ether to remove the biphenyl byproduct.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of triphenylmethanol.


Safe Handling and Storage

Handling:

- Always handle phenylmagnesium bromide under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood or glove box.[9]
- Use only non-sparking tools and explosion-proof equipment.[9]
- Ground all equipment to prevent static discharge.[9]
- Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves, and tightly sealed safety goggles or a face shield.[11]
- Avoid contact with water, moisture, and air, as it reacts violently and can form explosive peroxides.[8][9]

Storage:

- Store in a cool, dry, well-ventilated area away from sources of ignition.[13]
- Keep containers tightly closed and under an inert gas.[12][13]
- Containers should be dated upon opening and periodically tested for the presence of peroxides.[9][13]
- Store in a flammables-area and corrosives area, away from water.[13]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. amherst.edu [amherst.edu]
- 2. scribd.com [scribd.com]
- 3. cerritos.edu [cerritos.edu]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. tsijournals.com [tsijournals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]

- 8. chemistry-online.com [chemistry-online.com]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 10. mason.gmu.edu [mason.gmu.edu]
- 11. youtube.com [youtube.com]
- 12. askthenerd.com [askthenerd.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. unwisdom.org [unwisdom.org]
- To cite this document: BenchChem. [Phenylmagnesium Bromide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14068499#phenylmagnesium-bromide-cas-number-and-safety-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com